

# benzolamide versus acetazolamide CNS side effects

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## Compound Focus: Benzolamide

CAS No.: 3368-13-6

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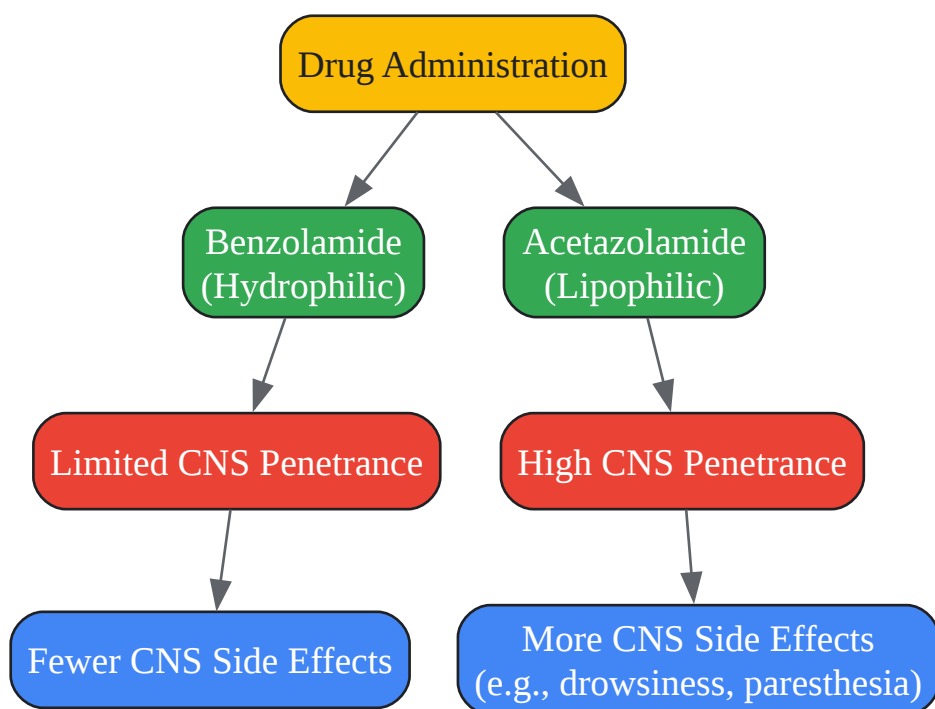
## Pharmacological & Side Effect Comparison

The table below summarizes the core differences based on a 2016 study that directly compared the two drugs [1] [2] [3].

Feature	Benzolamide	Acetazolamide
Lipophilicity	Hydrophilic (low membrane permeability) [1] [2]	Lipophilic [1] [2]
CNS Penetrance	Very limited [1] [2]	High (crosses the blood-brain barrier) [1] [2]
Potency (CA inhibition)	~10-fold more potent [2]	Standard potency [2]
Common CNS-related Side Effects	Fewer [1] [2]	Paresthesia, drowsiness, confusion, fatigue [1] [2] [4]
Impact on AMS Assessment	Lower risk of symptom confusion [1] [2]	Side effects (e.g., headache, drowsiness) can mimic AMS, potentially confounding diagnosis [1] [2]

Feature	Benzolamide	Acetazolamide
Psychomotor Effects	Comparable to placebo [1] [2]	Dose-dependent impairment [1] [2]

The following diagram illustrates the relationship between the drugs' physicochemical properties and their clinical effects.



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## Supporting Experimental Data & Protocols

The comparative data primarily comes from a 2016 study published in *Pharmacology Research & Perspectives*, which included three sub-studies [1] [2] [3].

### Study 1: High-Altitude Field Efficacy

- **Objective:** To test the effectiveness of **benzolamide** versus placebo in preventing Acute Mountain Sickness (AMS) during a trek to Everest Base Camp (5340 m) [1] [2].

- **Protocol:** A double-blind, placebo-controlled study where 25 volunteers received either 100 mg of **benzolamide** or a placebo twice daily. Arterial oxygenation was measured via pulse oximetry, and AMS severity was assessed using the Lake Louise consensus questionnaire [2].
- **Key Findings:** The **benzolamide** group maintained 3-6% better arterial oxygenation at altitudes above 4200m and saw AMS severity reduced by approximately 50% compared to the placebo group [1] [2].

## Studies 2 & 3: Sea-Level CNS Side Effect Profiling

- **Objective:** To rigorously compare the physiological actions and psychomotor side effects of **benzolamide** and acetazolamide at sea level [1] [2].
- **Protocol:**
  - **Study 2:** A placebo-controlled, crossover study where subjects received a single dose of placebo, 250 mg acetazolamide, or 1000 mg acetazolamide. A battery of psychometric tests and urine analyses were performed post-dosing [2].
  - **Study 3:** A similar crossover design where subjects received placebo, 2 mg lorazepam (as an active CNS comparator), 500 mg acetazolamide, or 200 mg **benzolamide** [2].
- **Key Findings:** **Benzolamide** demonstrated **fewer CNS side effects** than any of the acetazolamide doses tested. The psychomotor side effects of acetazolamide, such as impaired performance, were found to be dose-dependent. **Benzolamide** provided equal physiological effects on renal function (e.g., generating metabolic acidosis) without the same level of CNS disruption [1] [2].

## Conclusion for Research and Development

The evidence suggests that **benzolamide** is a strong candidate for conditions where carbonic anhydrase inhibition is desired in the periphery without incurring significant CNS side effects.

- **Superiority for AMS Prophylaxis:** **Benzolamide** is not only effective but may be **superior to acetazolamide** for AMS prophylaxis. Its side effect profile is less likely to confound the diagnosis of AMS, and it does not cause the psychomotor impairment associated with acetazolamide [1] [2].
- **Therapeutic Potential:** Its hydrophilic nature makes **benzolamide** a valuable tool for probing the role of membrane-bound versus intracellular carbonic anhydrase isoforms. It could be particularly suitable for developing therapies targeting renal, pulmonary, or vascular systems where minimal CNS exposure is beneficial [1] [2].

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## References

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